N-(3-Bromo-5-chloropyridin-2-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-Bromo-5-chloropyridin-2-yl)-4-methylbenzene-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a sulfonamide group attached to a methylbenzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-bromo-5-chloropyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-chloropyridin-2-yl)-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAl
Properties
CAS No. |
823201-92-9 |
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Molecular Formula |
C12H10BrClN2O2S |
Molecular Weight |
361.64 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c1-8-2-4-10(5-3-8)19(17,18)16-12-11(13)6-9(14)7-15-12/h2-7H,1H3,(H,15,16) |
InChI Key |
UHCAJKWFSIDONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Cl)Br |
Origin of Product |
United States |
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